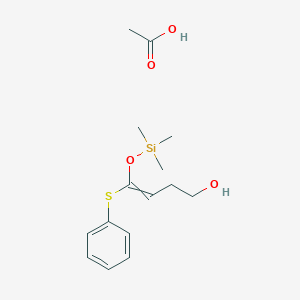
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is a complex organic compound that combines the properties of acetic acid, phenylsulfanyl, and trimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-en-1-ol backbone: This can be achieved through the reaction of an appropriate alkene with a hydroxyl group.
Introduction of the phenylsulfanyl group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using a thiol reagent.
Addition of the trimethylsilyloxy group: This is typically done using a silylation reaction, where a trimethylsilyl chloride reagent is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the but-3-en-1-ol backbone, converting it to a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context. It can also influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-phenylsulfanylbut-3-en-1-ol: Lacks the trimethylsilyloxy group, resulting in different solubility and reactivity.
4-trimethylsilyloxybut-3-en-1-ol: Lacks the phenylsulfanyl group, affecting its potential biological activity.
Acetic acid;4-phenylsulfanylbut-3-en-1-ol: Similar structure but without the trimethylsilyloxy group, leading to different chemical properties.
Uniqueness
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylsulfanyl and trimethylsilyloxy groups allows for versatile applications in various fields.
Properties
CAS No. |
88695-29-8 |
|---|---|
Molecular Formula |
C15H24O4SSi |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol |
InChI |
InChI=1S/C13H20O2SSi.C2H4O2/c1-17(2,3)15-13(10-7-11-14)16-12-8-5-4-6-9-12;1-2(3)4/h4-6,8-10,14H,7,11H2,1-3H3;1H3,(H,3,4) |
InChI Key |
BNQDAJRAURYHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)OC(=CCCO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















